![molecular formula C16H12ClN3O2S B2579920 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450340-55-3](/img/structure/B2579920.png)
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
Compounds with a pyrazole nucleus are important in the modern pesticide industry, with 85% of pesticides with high activity and low toxicity containing nitrogen heterocyclic compounds . Pyrazoles act as a binucleophile with a broad spectrum of remarkable biological activities .
Synthesis Analysis
A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Scientific Research Applications
Fungicide in Agriculture
This compound is used as a fungicide in agriculture . It is used to control major plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres .
Environmental Contaminant
It has been identified as an environmental contaminant . This means it can be introduced into the environment and have undesired effects.
Mitochondrial Cytochrome-bc1 Complex Inhibitor
The compound acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means it can inhibit the function of the cytochrome-bc1 complex in mitochondria, which plays a crucial role in the electron transport chain and energy production in cells.
Xenobiotic
It is classified as a xenobiotic , which is a foreign compound introduced into a living organism. Xenobiotics can have various effects on the organism, depending on their nature and the organism’s ability to metabolize them.
Antifungal Agent
It is used as an antifungal agent . This means it can inhibit the growth or reproduction of fungi, making it useful in the treatment of fungal infections.
Potential Cancer Treatment
There is ongoing research into the potential use of this compound in cancer treatment . Since cancer often involves overactive receptor tyrosine kinase (TK) signaling pathways, inhibiting these receptors is one potential approach to cancer treatment .
Mechanism of Action
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-10-3-1-4-11(7-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-5-2-6-22-14/h1-7H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNBNXMDYBROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |
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